molecular formula C10H20N2 B058526 1-(Pyrrolidin-2-ylmethyl)piperidine CAS No. 112906-37-3

1-(Pyrrolidin-2-ylmethyl)piperidine

Cat. No. B058526
M. Wt: 168.28 g/mol
InChI Key: MYIDBVVEYLMRSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-(pyrrolidin-1-yl)piperidine and other derivatives, involves novel methods that are important in medicinal chemistry. For instance, a novel method based on exhaustive catalytic hydrogenation for synthesizing conformationally rigid diamines demonstrates the importance of these compounds in research, offering an alternative to complex multi-stage modifications (Smaliy et al., 2011). Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine highlights the diverse synthetic routes available for these compounds (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrrolidin-2-ylmethyl)piperidine is characterized by their conformational rigidity, which is crucial for their biological activity. The structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs, showcases the complexity and importance of the molecular structure in pharmaceutical applications (Wang et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of pyrrolidine and piperidine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues through alkylation of azoles with N-Cbz-prolinol mesylate demonstrates the versatility of these compounds in chemical synthesis (Zhersh et al., 2013).

Physical Properties Analysis

The physical properties of pyrrolidine and piperidine derivatives, such as solubility and melting point, are essential for their application in medicinal chemistry. The synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, which was synthesized using a one-spot method, illustrate the significance of understanding these properties for the development of new compounds (Wu Feng, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrrolidine and piperidine derivatives are critical for their functionality in various applications. The synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols through nickel-catalyzed enantioselective reductive cyclization of N-alkynones showcases the innovative approaches to manipulate the chemical properties of these compounds for specific outcomes (Liu et al., 2018).

Scientific Research Applications

Synthesis of Azoles

  • Scientific Field: Organic Chemistry .
  • Application Summary: “1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of 1H-azoles, including pyrazoles, imidazoles, and 1,2,4-triazoles .
  • Methods of Application: The compound is used in the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .
  • Results: The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .

Production of Rubber Accelerators

  • Scientific Field: Industrial Chemistry .
  • Application Summary: Piperidine derivatives, such as “1-(Pyrrolidin-2-ylmethyl)piperidine”, are used in the production of rubber accelerators .
  • Results: The use of these compounds speeds up the vulcanization of rubber .

Inhibition of Oncogenic Kinases

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(Pyrrolidin-2-ylmethyl)piperidine”, have been designed as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin or if inhaled .

Future Directions

Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIDBVVEYLMRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398324
Record name 1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-2-ylmethyl)piperidine

CAS RN

112906-37-3
Record name 1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Bogatcheva, C Hanrahan, B Nikonenko… - Bioorganic & medicinal …, 2011 - Elsevier
We recently reported that compounds created around a dipiperidine scaffold demonstrated activity against Mycobacterium tuberculosis (Mtb) (Bogatcheva, E.; Hanrahan, C.; Chen, P.; …
Number of citations: 86 www.sciencedirect.com
DB Ramachary, K Ramakumar… - Journal of …, 2010 - ACS Publications
A general, sustainable and practical process for the sequential cascade one-pot synthesis of library of highly substituted push−pull olefins, phenols and 2-methyl-2H-chromenes was …
Number of citations: 23 pubs.acs.org
S Singh, SS Chimni - Tetrahedron: Asymmetry, 2012 - Elsevier
Simple pyrrolidine-based chiral amines were synthesized and used for the Michael addition of different ketones to a variety of nitro-olefins in brine. The effect of different surfactants and …
Number of citations: 17 www.sciencedirect.com
R Mohanta, G Bez - The Journal of Organic Chemistry, 2020 - ACS Publications
The asymmetric oxa-Michael addition of salicylaldehyde to conjugated nitroalkenes often suffers from poor reactivity and selectivity and a long reaction time. Because of the formation of …
Number of citations: 14 pubs.acs.org
M Periasamy, P Vairaprakash, GP Muthukumaragopal… - Chimia, 2013 - ojs.chimia.ch
Simple, convenient methods have been developed using readily available, easy-to-handle reagents to access a variety of chiral amino alcohols and amines, which have considerable …
Number of citations: 20 ojs.chimia.ch

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